molecular formula C14H22N2O2S B245718 1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

Cat. No. B245718
M. Wt: 282.4 g/mol
InChI Key: RCLYFXWPIICPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MTSP and belongs to the class of sulfonyl piperazines. MTSP is a white crystalline powder with a molecular weight of 313.43 g/mol and a melting point of 109-111 °C.

Mechanism of Action

The mechanism of action of MTSP is primarily based on its ability to inhibit various enzymes. MTSP binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic activity. The exact mechanism of inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects
MTSP has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrases by MTSP has been shown to have potential applications in the treatment of glaucoma, epilepsy, and cancer. Inhibition of metalloproteinases by MTSP has been shown to have potential applications in the treatment of various inflammatory diseases such as arthritis and atherosclerosis. Inhibition of sulfonamidases by MTSP has been shown to have potential applications in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

MTSP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MTSP has a high potency and selectivity for various enzymes, making it an ideal compound for studying enzyme inhibition. However, one of the limitations of MTSP is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on MTSP. One potential direction is the development of novel therapeutics based on MTSP's ability to inhibit various enzymes. Another potential direction is the development of new synthetic methods for MTSP that can improve its solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of MTSP on various enzymes and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a chemical compound that has significant potential for various applications in scientific research. Its ability to inhibit various enzymes makes it an ideal compound for studying enzyme inhibition and developing novel therapeutics for various diseases. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of MTSP involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

MTSP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MTSP is in the field of medicinal chemistry. MTSP has been shown to have potent inhibitory effects on various enzymes such as carbonic anhydrases, metalloproteinases, and sulfonamidases. These enzymes play a crucial role in various biological processes, and their inhibition can lead to the development of novel therapeutics for various diseases.

properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.4 g/mol

IUPAC Name

1-methyl-4-(2,4,5-trimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C14H22N2O2S/c1-11-9-13(3)14(10-12(11)2)19(17,18)16-7-5-15(4)6-8-16/h9-10H,5-8H2,1-4H3

InChI Key

RCLYFXWPIICPHM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C)C

Origin of Product

United States

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